2-(2-Bromo-6-chloro-4-fluorophenyl)ethan-1-amine hydrochloride
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Overview
Description
2-(2-Bromo-6-chloro-4-fluorophenyl)ethan-1-amine hydrochloride is a chemical compound that features a complex aromatic structure with multiple halogen substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-chloro-4-fluorophenyl)ethan-1-amine hydrochloride typically involves multi-step organic reactions. One common method includes the halogenation of aniline derivatives, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and amination processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-6-chloro-4-fluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki-Miyaura and other coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aromatic amines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-(2-Bromo-6-chloro-4-fluorophenyl)ethan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for creating more complex molecules.
Biological Studies: It is used in research to study the effects of halogenated aromatic amines on biological systems.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-6-chloro-4-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The halogen atoms can influence the compound’s binding affinity and reactivity. The pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)ethan-1-amine
- 2-(2-Chloro-6-fluorophenyl)ethylamine
- 1-(4-Bromo-2-fluorophenyl)ethan-1-amine
Uniqueness
2-(2-Bromo-6-chloro-4-fluorophenyl)ethan-1-amine hydrochloride is unique due to its specific combination of halogen atoms, which can significantly influence its chemical properties and reactivity. This makes it a valuable compound for specialized applications in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C8H9BrCl2FN |
---|---|
Molecular Weight |
288.97 g/mol |
IUPAC Name |
2-(2-bromo-6-chloro-4-fluorophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H8BrClFN.ClH/c9-7-3-5(11)4-8(10)6(7)1-2-12;/h3-4H,1-2,12H2;1H |
InChI Key |
ODWRSNVOCLEOQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CCN)Br)F.Cl |
Origin of Product |
United States |
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